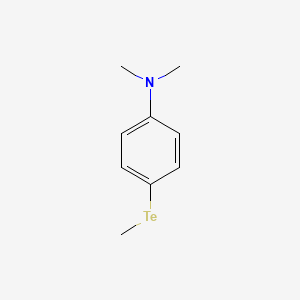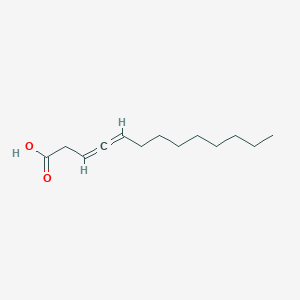
Trideca-3,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideca-3,4-dienoic acid is a conjugated dienoic acid characterized by the presence of two double bonds in its carbon chain. This compound is part of a broader class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of pi electrons across the double bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trideca-3,4-dienoic acid can be achieved through various methods. One common approach involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions . This method allows for high selectivity and purity of the desired product. Another method involves the use of acid-catalyzed or base-catalyzed methylester preparation, which is efficient in preventing artificial isomerization and the formation of byproducts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed alkenylation (Negishi coupling) due to its high selectivity and efficiency . This method is preferred for its ability to produce the compound in high yields and with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Trideca-3,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of conjugated double bonds makes it particularly reactive in cycloaddition reactions, such as the Diels-Alder reaction .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Pd-catalysts for cross-coupling reactions, hydrazine for partial reduction, and maleic anhydride for adduct formation . Reaction conditions often involve moderate temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, cycloaddition reactions typically yield cyclic compounds, while reduction reactions can produce partially or fully saturated derivatives .
Applications De Recherche Scientifique
Trideca-3,4-dienoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives are studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties . In industry, it is used in the production of polymers and other materials due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of trideca-3,4-dienoic acid involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation
Propriétés
Numéro CAS |
112146-19-7 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9,11H,2-8,12H2,1H3,(H,14,15) |
Clé InChI |
QUWZSYKEKKIPGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



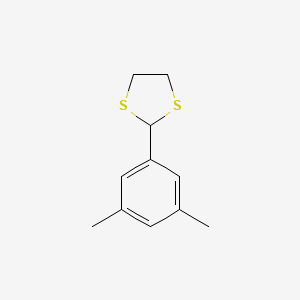
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
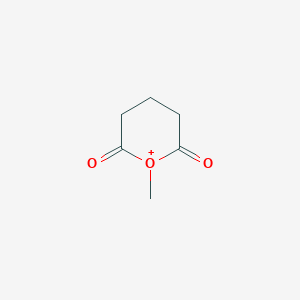
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)


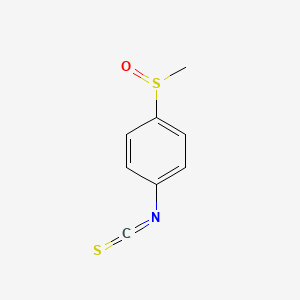
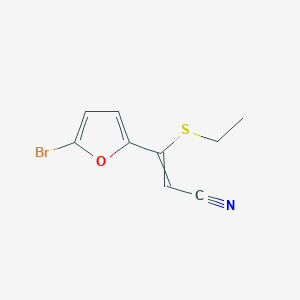



![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
